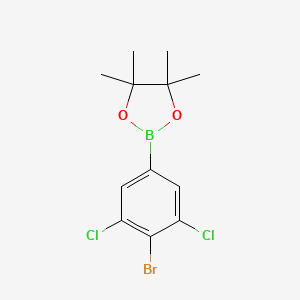

2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Structure and Properties

2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 942069-45-6) is a boronic ester derivative featuring a trihalogenated phenyl ring. Its molecular formula is C₁₂H₁₄BCl₂BrO₂, with a molecular weight of 364.42 g/mol. The compound consists of a pinacol boronate ester core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a phenyl group substituted with bromine at the para position and chlorine atoms at the meta positions (3 and 5) . This electron-withdrawing substitution pattern enhances its stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .

Synthesis

The synthesis typically involves halogenation of a precursor phenylboronic ester. For example, chlorination using reagents like N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at elevated temperatures (e.g., 90°C) is a common method, yielding high purity (92%) .

Properties

IUPAC Name |

2-(4-bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPPGPXWYPWLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700046 | |

| Record name | 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942069-45-6 | |

| Record name | 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

This is the most common and efficient method for preparing the target compound. The key steps and conditions are as follows:

- Starting Materials: 4-bromo-3,5-dichlorophenyl halide (usually bromide), bis(pinacolato)diboron.

- Catalyst: Palladium complex, often [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(dppf)Cl2.

- Base: Potassium acetate (KOAc) is commonly used.

- Solvent: Dimethyl sulfoxide (DMSO) or other polar aprotic solvents.

- Temperature: Typically 80–90 °C.

- Atmosphere: Argon or nitrogen to maintain inert conditions.

- Reaction Time: Approximately 3 hours.

A mixture of 4-bromo-3,5-dichlorophenyl bromide, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in DMSO is purged with argon. The mixture is heated at 90 °C for 3 hours with stirring. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated. The crude product is purified by reversed-phase HPLC or silica gel chromatography to afford the pure boronate ester.

$$

\text{Ar-Br (4-bromo-3,5-dichlorophenyl bromide)} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst, DMSO, 90°C}} \text{Ar-Bpin}

$$

Where Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

Electrophilic Borylation Using Boron Trichloride Derivatives

An alternative method involves electrophilic borylation of the aromatic ring using boron trichloride complexes with Lewis acid catalysts such as aluminum chloride. This method is less common for this particular compound but has been demonstrated for related dichlorophenyl boronate esters.

- Reagents: DMTol-BCl3 (dimethyltolylboron trichloride) and AlCl3 in a 1:2 ratio.

- Temperature: 140 °C.

- Reaction Time: 21–24 hours.

- Workup: Extraction with hexane, washing with HCl and brine, drying over MgSO4.

- Yield: Typically 70–80%.

This method produces the boronate ester as a pale yellow oil, requiring chromatographic purification.

Boronic Acid Esterification

In some cases, the boronic acid derivative of the halogenated phenyl compound is first synthesized, then reacted with pinacol under dehydrating conditions to form the boronate ester.

- Starting Materials: 4-bromo-3,5-dichlorophenylboronic acid and pinacol.

- Conditions: Anhydrous solvent (e.g., toluene), dehydrating agents such as molecular sieves.

- Procedure: Reflux the boronic acid with pinacol to form the boronate ester.

- Purification: Filtration and recrystallization.

This method is typical for laboratory-scale synthesis but less common industrially due to the availability of direct borylation methods.

Data Table Summarizing Preparation Conditions

| Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | 4-bromo-3,5-dichlorophenyl bromide, bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc | DMSO | 90 | 3 | 70–85 | Inert atmosphere, common method |

| Electrophilic Borylation | Aromatic ring, DMTol-BCl3, AlCl3 | AlCl3 | Not specified | 140 | 21–24 | 70–80 | Longer reaction, requires strong Lewis acid |

| Boronic Acid Esterification | 4-bromo-3,5-dichlorophenylboronic acid, pinacol | None (dehydrating agent) | Toluene | Reflux | Several | Moderate | Requires prior synthesis of boronic acid |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a biaryl or a substituted alkene.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and an inert atmosphere (e.g., nitrogen).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

Oxidation: Boronic acid or boronate ester.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in a wide range of scientific research applications, including:

Organic Synthesis: As a reagent in cross-coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: In the preparation of functional materials such as polymers and liquid crystals.

Biological Research: As a tool for the modification of biomolecules and the study of biological pathways.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boron atom with an electrophilic or nucleophilic species. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of aryl pinacol boronates with halogen substituents. Below is a comparative analysis with structurally related derivatives:

Reactivity in Cross-Coupling Reactions

- Electrophilicity : The 4-bromo-3,5-dichloro derivative’s electron-deficient aryl ring facilitates oxidative addition with palladium catalysts, making it superior in Suzuki couplings compared to methoxy-substituted analogs .

- Steric Effects : Bulky substituents (e.g., 2,6-dichloro-3,5-dimethoxy) reduce reaction rates due to hindered access to the boron center .

Physical Properties

- State and Solubility : The 4-bromo-3,5-dichloro compound is likely a solid at room temperature, whereas less halogenated analogs (e.g., 4-bromophenyl derivative) are liquids .

- Thermal Stability : Trihalogenated boronates exhibit higher thermal stability, as evidenced by their use in high-temperature reactions (e.g., 100°C in Suzuki couplings) .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Couplings

| Compound | Reaction Temperature | Yield | Catalyst |

|---|---|---|---|

| 4-Bromo-3,5-dichlorophenyl derivative | 100°C | 62% | Pd(dppf)Cl₂ |

| 3,5-Dichlorophenyl derivative | 80°C | 45% | Pd(PPh₃)₄ |

| 4-Methoxyphenyl derivative | 60°C | 78% | Pd(OAc)₂ |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4-Bromo-3,5-dichlorophenyl derivative | 1.45 (s, 12H, CH₃), 6.56 (s, 1H, ArH) | 153.73 (C-O), 116.32 (C-Br), 24.30 (CH₃) |

| 3,5-Dichlorophenyl derivative | 1.32 (s, 12H, CH₃), 7.21 (s, 2H, ArH) | 140.15 (C-Cl), 25.12 (CH₃) |

Data from .

Biological Activity

2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 942069-45-6) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H14BBrCl2O

- Molecular Weight : 335.02 g/mol

- Structure : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, compounds with similar structures have been studied for their role as enzyme inhibitors and modulators in biochemical pathways.

- Enzyme Inhibition : Research indicates that boron-containing compounds can inhibit specific enzymes involved in cancer progression and inflammation. For instance, the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been a focal point in studies related to neurodegenerative diseases .

- Antioxidant Activity : Studies have shown that similar dioxaborolane derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Compounds with brominated phenyl groups have been associated with reduced inflammatory responses in various models .

Case Studies

- DYRK1A Inhibition : A study focused on the design of DYRK1A inhibitors revealed that structurally similar compounds demonstrated nanomolar-level inhibitory activity. This suggests that 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be a candidate for further exploration in the context of neurodegenerative diseases .

- Antioxidant Assays : In vitro assays using BV2 microglial cells showed that derivatives of similar boron compounds effectively reduced pro-inflammatory cytokine levels and exhibited antioxidant capacity through ORAC assays .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H14BBrCl2O |

| Molecular Weight | 335.02 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Biological Activity | Observed Effects |

|---|---|

| DYRK1A Inhibition | Significant inhibition observed |

| Antioxidant Capacity | High scavenging activity |

| Anti-inflammatory Effects | Reduction in cytokine levels |

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 2-(4-Bromo-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is synthesized via a dehydration reaction between 4-bromo-3,5-dichlorophenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol). A dehydrating agent, such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄), is used to remove water, with toluene or tetrahydrofuran (THF) as solvents. The reaction is typically conducted under inert atmosphere (N₂/Ar) at reflux temperatures (110–120°C) for 12–24 hours .

- Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄BBrCl₂O₂ |

| Molecular Weight | 351.86 g/mol |

| CAS Number | 1256781-65-3 |

Q. How is the compound characterized to confirm its structural integrity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) and Infrared (IR) spectroscopy are standard.

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while methyl groups on the dioxaborolane ring resonate as singlets (δ 1.0–1.3 ppm).

- ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms the boron center.

- IR : B-O stretching vibrations at ~1350–1400 cm⁻¹ and aromatic C-Cl/Br stretches at 500–800 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-3,5-dichlorophenyl group influence Suzuki-Miyaura cross-coupling efficiency?

- Analysis : The bromine and chlorine substituents create steric hindrance and electron-withdrawing effects, which can slow transmetallation steps. Optimize by:

- Using Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to reduce oxidative addition barriers.

- Adjusting solvent polarity (e.g., DMF/H₂O mixtures) to stabilize intermediates.

- Increasing reaction temperatures (80–100°C) to overcome activation energy .

- Data Comparison :

| Catalyst | Yield (Pd(OAc)₂/XPhos) | Yield (Pd(PPh₃)₄) |

|---|---|---|

| Suzuki Coupling with Aryl Halides | 75–85% | 40–50% |

Q. How can contradictory data in cross-coupling yields be resolved when using structurally similar analogs?

- Troubleshooting :

Compare substituent positions: Para-bromo vs. meta-bromo analogs (e.g., 2-(3-bromo-4,5-dichlorophenyl) derivatives) may exhibit differing electronic profiles.

Use Hammett constants (σ) to quantify electronic effects: Chlorine (σₘ = +0.37) and bromine (σₘ = +0.44) increase reaction rates with electron-deficient partners.

Validate via kinetic studies (e.g., monitoring by GC-MS) to identify rate-limiting steps .

Q. What strategies mitigate hydrolysis or decomposition during storage?

- Best Practices :

- Store under inert gas (Ar) at –20°C in amber vials to prevent moisture/light exposure.

- Pre-dry solvents (e.g., THF over molecular sieves) for reactions.

- Confirm purity via HPLC before use; degradation products (e.g., boronic acids) can quench catalysts .

Comparative Structural Studies

Q. How do substituent variations on the phenyl ring affect reactivity and application scope?

- Case Study : Compare with analogs:

| Compound | Substituents | Key Application |

|---|---|---|

| 2-(3,5-Dichlorophenyl) variant | Cl at 3,5 positions | Intermediate for agrochemicals |

| 2-(4-Bromo-2,5-dichlorophenyl) variant | Br at 4, Cl at 2,5 | Drug discovery (kinase inhibitors) |

- The 4-bromo-3,5-dichloro configuration enhances electrophilicity for nucleophilic aromatic substitutions .

Methodological Challenges

Q. Why do certain reaction conditions lead to boronate dimerization, and how is this prevented?

- Root Cause : Elevated temperatures or prolonged reaction times promote dimerization via B-O-B bridging.

- Solutions :

- Use excess pinacol (1.5–2.0 eq) to drive esterification.

- Employ flow chemistry to reduce residence time.

- Monitor reaction progress via ¹¹B NMR to detect intermediates .

Spectroscopic Data Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.